molecular formula C24H23F3N2O5 B10759160 2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid

2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid

Cat. No.: B10759160
M. Wt: 476.4 g/mol
InChI Key: TWVYNPULGKGJOS-UHFFFAOYSA-N
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Description

2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID is a complex organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound features a carboxylic acid chain linked to an indole ring, and it is characterized by the presence of a trifluoromethylbenzo[d]isoxazole moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxylic acid group under acidic conditions .

Industrial Production Methods

large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable methods .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction modulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. The molecular targets and pathways involved include the activation of PPARγ, leading to downstream effects on metabolic and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolyl carboxylic acids and derivatives, such as:

Uniqueness

What sets 2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID apart is its unique trifluoromethylbenzo[d]isoxazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and its ability to interact with specific biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C24H23F3N2O5

Molecular Weight

476.4 g/mol

IUPAC Name

2-[5-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propoxy]indol-1-yl]acetic acid

InChI

InChI=1S/C24H23F3N2O5/c1-2-4-17-20(8-6-18-22(17)34-28-23(18)24(25,26)27)33-12-3-11-32-16-5-7-19-15(13-16)9-10-29(19)14-21(30)31/h5-10,13H,2-4,11-12,14H2,1H3,(H,30,31)

InChI Key

TWVYNPULGKGJOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCOC3=CC4=C(C=C3)N(C=C4)CC(=O)O

Origin of Product

United States

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